molecular formula C12H7NO2 B3337453 3-(5-Formylfuran-2-yl)benzonitrile CAS No. 647023-96-9

3-(5-Formylfuran-2-yl)benzonitrile

Cat. No.: B3337453
CAS No.: 647023-96-9
M. Wt: 197.19 g/mol
InChI Key: WWIBKMSNYPHZIK-UHFFFAOYSA-N
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Description

3-(5-Formylfuran-2-yl)benzonitrile is a heterocyclic compound with the molecular formula C₁₂H₇NO₂ and a molecular weight of 197.19 g/mol . This compound features a furan ring substituted with a formyl group at the 5-position and a benzonitrile group at the 3-position. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylfuran-2-yl)benzonitrile typically involves the reaction of 5-formylfuran-2-boronic acid with 3-bromobenzonitrile under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as potassium carbonate, in an organic solvent like toluene or DMF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to improve yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylfuran-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-(5-Carboxyfuran-2-yl)benzonitrile.

    Reduction: 3-(5-Hydroxymethylfuran-2-yl)benzonitrile.

    Substitution: 3-(5-Formylfuran-2-yl)benzamide or 3-(5-Formylfuran-2-yl)benzoate.

Scientific Research Applications

3-(5-Formylfuran-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Formylfuran-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its formyl and nitrile functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

3-(5-Formylfuran-2-yl)benzonitrile can be compared with other similar compounds, such as:

    3-(5-Formylthiophen-2-yl)benzonitrile: Similar structure but with a thiophene ring instead of a furan ring.

    3-(5-Formylpyridin-2-yl)benzonitrile: Similar structure but with a pyridine ring instead of a furan ring.

    3-(5-Formylbenzofuran-2-yl)benzonitrile: Similar structure but with a benzofuran ring instead of a furan ring.

These compounds share similar reactivity patterns but may exhibit different physical and chemical properties due to the nature of the heterocyclic ring.

Properties

IUPAC Name

3-(5-formylfuran-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIBKMSNYPHZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405459
Record name 3-(5-Formyl-furan-2-yl)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647023-96-9
Record name 3-(5-Formyl-furan-2-yl)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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